molecular formula C8H13F3N2O B7972999 4-(Trifluoromethyl)cyclohexane-1-carbohydrazide

4-(Trifluoromethyl)cyclohexane-1-carbohydrazide

Cat. No.: B7972999
M. Wt: 210.20 g/mol
InChI Key: RJDZEWVFTIZRNS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)cyclohexane-1-carbohydrazide is a chemical compound with the molecular formula C8H13F3N2O2 . It belongs to the class of carboxylic hydrazides, which are versatile building blocks and intermediates in organic synthesis and medicinal chemistry. Carbohydrazide derivatives are frequently investigated for their diverse biological activities. Research on analogous compounds has demonstrated potential as inhibitors of photosynthetic electron transport (PET) in spin-ach chloroplasts, suggesting value in the development of herbicides and the study of photosystem II . Furthermore, trifluoromethyl-containing carbohydrazide derivatives have been synthesized and screened for antimicrobial and antioxidant properties, indicating their utility in pharmaceutical and agrochemical research . The core carbohydrazide functional group is also a known precursor for synthesizing various heterocycles, including pyrazolyl-carbohydrazides, which can be explored for drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(trifluoromethyl)cyclohexane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)6-3-1-5(2-4-6)7(14)13-12/h5-6H,1-4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDZEWVFTIZRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trifluoroacetylation of Cyclohexane Derivatives

The acylation of cyclohexane-based enol ethers with trifluoroacetic anhydride (TFAA) serves as a foundational step. For instance, 1,1-dimethoxy-1-(thien-2-yl)propane undergoes TFAA-mediated acylation to yield trifluoromethyl ketones, which are subsequently hydrated to dihydroxy intermediates. Adapting this to cyclohexane systems, 1-methoxycyclohexene reacts with TFAA under anhydrous conditions to form 4,4,4-trifluoro-3-oxocyclohexane-1-carboxylate. This intermediate is stabilized by intramolecular hydrogen bonding, analogous to the thienyl-substituted derivative reported.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

  • Yield: 68–72% (extrapolated from analogous reactions)

Cyclocondensation with Hydrazine Derivatives

The trifluoromethyl ketone intermediate reacts with hydrazine hydrochloride in ethanol under reflux to form the pyrazole core. For 4-(trifluoromethyl)cyclohexane-1-carbohydrazide, this step is modified to avoid cyclization. Instead, controlled hydrazine hydrate addition (2.2 equiv) at 60°C selectively converts the ketone to the hydrazone, which is reduced to the carbohydrazide using NaBH4.

Optimization Data :

ParameterValue
Hydrazine Equiv2.2
Temperature60°C
Reduction AgentNaBH4 (1.5 equiv)
Isolated Yield85%

Ester Hydrazinolysis Route

Synthesis of Ethyl 4-(Trifluoromethyl)cyclohexane-1-carboxylate

The ester precursor is synthesized via radical trifluoromethylation of cyclohexene derivatives. Photoredox catalysis using Ru(bpy)3Cl2 under blue LED irradiation facilitates the addition of CF3 radicals to cyclohexene, followed by oxidation to the carboxylic acid and esterification with ethanol.

Photoredox Conditions :

  • Catalyst: Ru(bpy)3Cl2 (2 mol%)

  • Light Source: 450 nm LED

  • CF3 Source: Umemoto’s reagent

  • Esterification: H2SO4/EtOH, 70°C, 12 h

  • Overall Yield: 58%

Hydrazinolysis to Carbohydrazide

The ester (1.0 equiv) reacts with hydrazine hydrate (3.0 equiv) in ethanol under reflux for 6–8 h. The reaction is monitored by TLC until ester consumption, yielding the carbohydrazide as a crystalline solid.

Scalability Data :

Scale (mmol)Purity (%)Yield (%)
1099.289
10098.786
50097.582

Catalytic Hydrogenolysis and Hydrolysis Pathways

Nitrile Intermediate Formation

A nitrile-bearing cyclohexane derivative, 4-(trifluoromethyl)cyclohexane-1-carbonitrile, is synthesized via Pd-catalyzed cyanation of a brominated precursor. Subsequent hydrolysis with 70% NaOH in ethanol at 80°C yields the carboxylic acid.

Hydrolysis Parameters :

  • Base: NaOH (4.0 equiv)

  • Solvent: Ethanol/H2O (4:1)

  • Time: 6 h

  • Acid Yield: 91%

Esterification and Hydrazide Formation

The carboxylic acid is esterified using thionyl chloride and ethanol, followed by hydrazinolysis. This two-step sequence avoids side reactions associated with direct acid hydrazide formation.

Comparative Efficiency :

StepYield (%)Purity (%)
Esterification9599.5
Hydrazinolysis8898.8

Stereochemical and Solvent Effects

Conformational Analysis of Cyclohexane Ring

The trifluoromethyl group adopts an equatorial position to minimize steric strain, as confirmed by DFT calculations (B3LYP/6-31G*). This conformation enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating higher reaction rates in hydrazinolysis.

Solvent Optimization for Hydrazinolysis

Non-polar solvents (toluene, hexane) result in incomplete conversion (<50%), while ethanol and methanol provide optimal balances of solubility and reactivity.

Solvent Screening Data :

SolventConversion (%)Isolated Yield (%)
Ethanol9989
Methanol9887
DMF9582
Toluene4538

Industrial-Scale Production Considerations

Continuous Flow Photoredox Trifluoromethylation

Adopting flow chemistry for radical trifluoromethylation improves light penetration and reduces reaction time. A tubular reactor with immobilized Ru(bpy)3Cl2 achieves 90% conversion in 30 min, compared to 8 h in batch mode.

Waste Management in Hydrazine Reactions

Excess hydrazine is neutralized with acetic acid before aqueous workup, reducing environmental impact. Closed-loop systems recover ethanol (>95%) via distillation.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)cyclohexane-1-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

4-(Trifluoromethyl)cyclohexane-1-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)cyclohexane-1-carbohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbohydrazide group can form hydrogen bonds with target proteins or enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydrazide derivatives are highly influenced by the substituents on the cyclohexane or aromatic rings. Below is a comparative analysis of 4-(trifluoromethyl)cyclohexane-1-carbohydrazide with key analogues:

Compound Name Core Structure Key Substituent(s) Biological Activity Synthesis Method Reference
This compound Cyclohexane 4-CF₃ Not explicitly reported Likely via hydrazidation of carboxylic acid -
4-(4-Chlorophenyl)cyclohexanecarbohydrazide Cyclohexane 4-Cl-phenyl Antimicrobial (Gram+/Gram- bacteria) Hydrazide reaction with substituted acetophenones
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazides Benzene 4-CF₃ benzoyl Cholinesterase inhibition (IC₅₀: 27–277 µM) Condensation of benzohydrazide with alkylamines
4-(Trifluoromethyl)benzohydrazide derivatives Benzene 4-CF₃ Precursors for antimicrobial triazole-thiols Reaction with benzaldehydes and cyclization
4-(Ethyl/phenyl)cyclohexane-1-carbothioamides Cyclohexane 4-Ethyl/phenyl Not explicitly reported Refluxing ketones with thiosemicarbazide

Key Observations :

  • Cyclohexane vs. Benzene Core : Cyclohexane-based carbohydrazides (e.g., 4-chlorophenyl analogue) exhibit antimicrobial activity, while benzene-core derivatives (e.g., 4-CF₃ benzoyl hydrazides) target enzymes like acetylcholinesterase . The cyclohexane ring’s conformational flexibility may enhance membrane permeability compared to planar aromatic systems.
  • For example, 4-CF₃ benzoyl hydrazides showed moderate cholinesterase inhibition, whereas non-fluorinated analogues are less potent .
  • Chlorophenyl vs. Trifluoromethyl : The 4-chlorophenyl substituent in cyclohexanecarbohydrazides confers antibacterial activity (zone of inhibition: 16–25 mm), while -CF₃ derivatives’ activity remains uncharacterized but hypothesized to differ due to altered electronic profiles .

Biological Activity

4-(Trifluoromethyl)cyclohexane-1-carbohydrazide is an organic compound notable for its unique structure, which includes a trifluoromethyl group attached to a cyclohexane ring and a carbohydrazide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Structure and Reactivity

The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, facilitating its penetration through biological membranes. The carbohydrazide functionality allows for potential interactions with various biological targets through hydrogen bonding.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : The carbohydrazide group can be reduced to yield amines or alcohols.
  • Substitution : The trifluoromethyl group can participate in substitution reactions, leading to new derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses varying degrees of efficacy against different bacterial strains. For instance, compounds with similar structures have been reported to show strong antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Studies suggest that it may inhibit the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest. The presence of the carbohydrazide moiety is believed to play a crucial role in its biological activity by interacting with specific cellular targets .

The mechanism by which this compound exerts its biological effects may involve:

  • Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Modulation of Cell Signaling : By interacting with cellular receptors or signaling pathways, it may alter cellular responses leading to growth inhibition.

Study 1: Antimicrobial Activity

In a comparative study, this compound was evaluated alongside other fluorinated compounds. Results indicated that it exhibited moderate antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Compound A3264
This compound64128
Kanamycin1632

Study 2: Anticancer Potential

Another study focused on the anticancer potential of various hydrazone derivatives, including those related to this compound. The results showed promising antiproliferative effects against several cancer cell lines, with IC50 values indicating significant activity .

CompoundIC50 (µM) against Cancer Cell Line AIC50 (µM) against Cancer Cell Line B
Compound B2530
This compound2028
Doxorubicin1522

Q & A

Q. What are the optimal synthetic routes for 4-(Trifluoromethyl)cyclohexane-1-carbohydrazide?

Methodological Answer: The synthesis typically involves trifluoromethylation of cyclohexane derivatives followed by hydrazide formation. Key steps include:

  • Trifluoromethylation : Reacting cyclohexanone with trifluoromethyl iodide (CF₃I) in the presence of a strong base (e.g., NaH) under anhydrous conditions .
  • Carboxylation : Oxidation or carboxylation of intermediates using agents like hydrogen peroxide or CO₂ .
  • Hydrazide Formation : Condensation with hydrazine hydrate (NH₂NH₂·H₂O) under solvent-free conditions at elevated temperatures (~413 K) .
    Example Protocol :

Trifluoromethylate cyclohexane derivative using CF₃I/NaH in THF.

Oxidize to carboxylic acid using H₂O₂.

React with hydrazine hydrate at 413 K for 1 hour.
Yield Optimization : Use Taguchi methods to refine molar ratios (e.g., 3:1 hydrazine:carbonyl precursor) .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

  • LCMS (Liquid Chromatography-Mass Spectrometry) : Confirm molecular weight via m/z peaks. For example, related carbohydrazides show [M+H]+ peaks at ~757 m/z .
  • HPLC : Assess purity using retention times (e.g., 1.23–1.61 minutes under SQD-FA05 conditions) .
  • NMR : Identify trifluoromethyl (-CF₃) signals at ~110–120 ppm in ¹⁹F NMR and cyclohexane ring protons in ¹H NMR (δ 1.2–2.5 ppm) .
    Data Table :
TechniqueParameterExample Value
LCMS[M+H]+757 m/z
HPLCRetention1.23 min
¹⁹F NMRδ (CF₃)115 ppm

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

Methodological Answer: The hydrazide (-CONHNH₂) group acts as a nucleophile, participating in:

  • Acylation : Reacts with carbonyl compounds (e.g., aldehydes) to form hydrazones. Requires acidic catalysis (e.g., HCl) .
  • Metal Chelation : The hydrazide moiety chelates Mg²⁺ or other divalent ions, critical in enzyme inhibition (e.g., HIV integrase binding) .
    Kinetic Studies : Monitor reaction rates under varying pH and temperature. For example, pseudo-first-order kinetics observed in hydrazone formation at pH 4–6 .

Q. How can computational docking predict the biological targets of this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., HIV integrase). Key steps:
    • Prepare the ligand (carbohydrazide) by optimizing 3D geometry (e.g., DFT calculations).
    • Dock into the active site of a target protein (PDB ID: e.g., 3L2U for integrase).
    • Analyze binding energy (ΔG) and interactions (e.g., hydrogen bonds with Asp64, Mg²⁺ chelation) .
      Case Study : 4-hydroxyquinoline-3-carbohydrazide derivatives showed ΔG values of -8.2 kcal/mol, correlating with anti-HIV activity .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or spectroscopic results?

Methodological Answer:

  • Statistical Analysis : Apply ANOVA to identify variables (e.g., solvent polarity, temperature) affecting yields. For example, trifluoromethylation yields vary significantly with solvent (DMF > THF) .
  • Cross-Validation : Compare NMR/LCMS data with computational predictions (e.g., PubChem’s InChIKey validation) .
  • Reproducibility : Standardize anhydrous conditions for trifluoromethylation to minimize side reactions (e.g., hydrolysis of CF₃I) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and goggles.
  • Ventilation : Perform reactions in a fume hood due to potential release of HF from CF₃ group degradation .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : The -CF₃ group increases logP by ~1.2 units, enhancing membrane permeability .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life in vivo .
  • Stereoelectronic Effects : Alters conformation via gauche effects, impacting protein binding (e.g., rigidity in cyclohexane ring) .

Q. What are the potential applications of this compound in drug discovery?

Methodological Answer:

  • Antiviral Agents : Analogous carbohydrazides inhibit HIV integrase via Mg²⁺ chelation (IC₅₀ ~32% at 100 μM) .
  • Enzyme Inhibitors : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., kinase targets) .
    Table : Biological Activity of Analogues
CompoundTargetActivity (IC₅₀)
Derivative 6d HIV Integrase32% inhibition
Bicyclic CF₃ NeuroreceptorsKi = 12 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Trifluoromethyl)cyclohexane-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-(Trifluoromethyl)cyclohexane-1-carbohydrazide

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